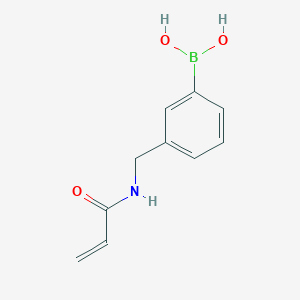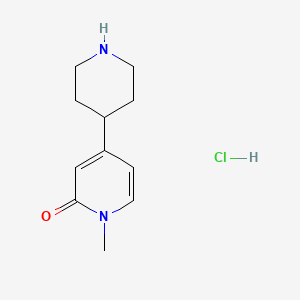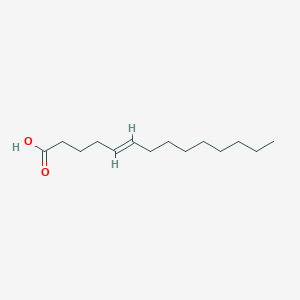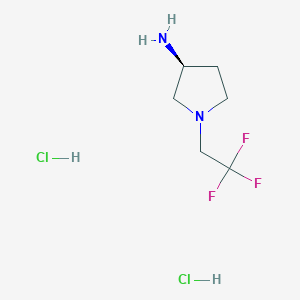
1-ethyl-N-(3-fluorobenzyl)-3-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-N-[(3-fluorophenyl)methyl]-3-methyl-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group, a fluorophenylmethyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-[(3-fluorophenyl)methyl]-3-methyl-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the pyrazole ring with the fluorophenylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times to ensure efficient synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-[(3-fluorophenyl)methyl]-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
1-ethyl-N-[(3-fluorophenyl)methyl]-3-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(3-fluorophenyl)methyl]-3-methyl-1H-pyrazol-5-amine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-methyl-1H-pyrazol-5-amine: Lacks the fluorophenylmethyl group.
N-[(3-fluorophenyl)methyl]-3-methyl-1H-pyrazol-5-amine: Lacks the ethyl group.
1-ethyl-N-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazol-5-amine: Contains a chlorophenylmethyl group instead of a fluorophenylmethyl group.
Uniqueness
1-ethyl-N-[(3-fluorophenyl)methyl]-3-methyl-1H-pyrazol-5-amine is unique due to the presence of both the ethyl and fluorophenylmethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C13H16FN3 |
|---|---|
Molecular Weight |
233.28 g/mol |
IUPAC Name |
2-ethyl-N-[(3-fluorophenyl)methyl]-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C13H16FN3/c1-3-17-13(7-10(2)16-17)15-9-11-5-4-6-12(14)8-11/h4-8,15H,3,9H2,1-2H3 |
InChI Key |
QIDBLBKCENMRAU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)NCC2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3aS,3bR,9bS,11aS)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-diol hydrate](/img/structure/B11748525.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11748529.png)
![3-Methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11748544.png)
![[3-(diethylamino)propyl][(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11748550.png)



-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11748570.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11748574.png)

![(1S)-3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine hydrochloride](/img/structure/B11748583.png)

![1-(difluoromethyl)-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11748595.png)
![2-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11748602.png)
